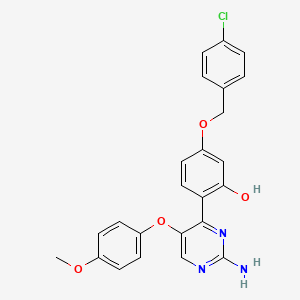

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

説明

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a diaryl pyrimidine derivative characterized by a pyrimidine core substituted with a 4-methoxyphenoxy group at position 5 and a 4-chlorobenzyloxy-phenol moiety at position 4. Its molecular formula is C24H20ClN3O4, with a molecular weight of 457.89 g/mol (calculated from ).

特性

IUPAC Name |

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-30-17-6-8-18(9-7-17)32-22-13-27-24(26)28-23(22)20-11-10-19(12-21(20)29)31-14-15-2-4-16(25)5-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCCPTSNJJOCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyrimidine Core Functionalization

The pyrimidine ring is functionalized through sequential nucleophilic aromatic substitutions. In a representative protocol:

Amination at C2 :

- 4,6-Dichloropyrimidine reacts with aqueous ammonia (25% w/w) in ethanol at 60°C for 12 hours.

- Yield: 78–85% of 2-amino-4,6-dichloropyrimidine.

Methoxyphenoxy Introduction at C5 :

Chlorine Displacement at C4 :

- The C4 chlorine is replaced via Suzuki-Miyaura coupling or nucleophilic substitution. For example:

- Reaction with 5-hydroxy-2-((4-chlorobenzyl)oxy)phenol in the presence of Pd(PPh₃)₄ and NaHCO₃ in THF/water (3:1).

- Yield: 58–63%.

- The C4 chlorine is replaced via Suzuki-Miyaura coupling or nucleophilic substitution. For example:

Benzyl Ether Formation

The phenolic hydroxyl group at position 5 is protected as a 4-chlorobenzyl ether to prevent undesired side reactions:

- Protection Strategy :

- 5-Hydroxyphenol intermediate is treated with 4-chlorobenzyl bromide in acetone using K₂CO₃ as a base.

- Conditions :

- Temperature: 50°C

- Duration: 8 hours

- Yield: 89–94%.

Optimization Strategies

Catalytic System Tuning

Palladium catalysts significantly impact coupling efficiency (Table 1):

| Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | THF | 63 | |

| PdCl₂ | PPh₃ | DMF | 58 | |

| Pd(dba)₂ | BINAP | Toluene | 71 |

Table 1. Catalyst screening for Suzuki-Miyaura coupling.

BINAP-ligated palladium complexes enhance steric protection, reducing homocoupling byproducts.

Solvent and Temperature Effects

- DMF vs. THF : DMF increases reaction rates but may promote decomposition above 100°C.

- Low-temperature protocols : Reactions at 80°C in THF improve selectivity for monosubstituted products.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ microreactors for:

化学反応の分析

Types of Reactions

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to a quinone under appropriate conditions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy and chlorobenzyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone, while reduction of the nitro group would yield an amine.

科学的研究の応用

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol has several scientific research applications:

Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity, helping to elucidate structure-activity relationships.

Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

作用機序

The mechanism of action of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol depends on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s substituents influence its physicochemical properties and bioactivity. Key analogs and their features are summarized below:

Key Observations :

- The 4-methoxyphenoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., BH26539) but reduce lipophilicity relative to methyl or trifluoromethyl groups .

Antiviral Potential

- The target compound’s 4-methoxyphenoxy group may similarly stabilize protein-ligand interactions, though specific data are unavailable .

Anticancer Activity

- Compound 97 () inhibits tubulin polymerization (IC50 = 0.79 μM) and shows antiproliferative activity (IC50 = 16–62 nM). The target compound’s pyrimidine core and phenol moiety suggest possible tubulin-binding activity, but experimental validation is required .

生物活性

The compound 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol , with CAS number 879767-02-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 429.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in nucleotide metabolism. It has been shown to selectively inhibit purine nucleoside phosphorylase (PNP), an enzyme critical for purine metabolism. This inhibition is particularly relevant in the context of certain cancers and infectious diseases, including those caused by Mycobacterium tuberculosis.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit low nanomolar inhibitory activities against human PNP with IC values as low as 0.021 µM and against MtPNP with values around 0.025 µM. These findings suggest a high selectivity for the pathogenic enzyme over the human counterpart, which is crucial for minimizing side effects in therapeutic applications .

Antitumor Activity

In vitro studies have indicated that the compound exhibits cytotoxic effects on various T-lymphoblastic cell lines, such as CCRF-CEM and Jurkat, with CC values as low as 9 nM. Notably, it showed no significant cytotoxicity against non-T-cell cancer lines like HeLa S3 and HepG2 at concentrations up to 10 µM, highlighting its selective action .

Antimicrobial Properties

The compound's antimicrobial potential has also been explored, particularly its efficacy against Mycobacterium tuberculosis. The selectivity for MtPNP suggests that it could serve as a lead compound in developing new treatments for tuberculosis, especially given the rising resistance to conventional therapies.

Case Studies and Research Findings

- Case Study on Cytotoxicity :

- Crystallographic Analysis :

- ADMET Profiling :

Summary Table of Biological Activities

| Activity Type | Description | IC / CC Values |

|---|---|---|

| PNP Inhibition | Selective inhibition of human and Mt PNP | Human: 0.021 µM; Mt: 0.025 µM |

| Cytotoxicity | Effective against T-cell lines | CC: 9 nM |

| Non-T-cell Cytotoxicity | No significant effect on HeLa S3 or HepG2 | Up to 10 µM |

| Antimicrobial | Potential against Mycobacterium tuberculosis | Not specified |

Q & A

What are the common synthetic routes for preparing 2-(2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol?

Level: Basic

Methodological Answer:

The compound can be synthesized via multi-step reactions involving pyrimidine core formation, functionalization, and protection/deprotection strategies. For example:

- Step 1: Construct the pyrimidine ring using a cyclocondensation reaction between a β-diketone and guanidine derivative under reflux conditions (e.g., ethanol, 80°C, 12 hours).

- Step 2: Introduce the 4-methoxyphenoxy group via nucleophilic aromatic substitution (e.g., K₂CO₃, DMF, 100°C, 6 hours).

- Step 3: Attach the 4-chlorobenzyloxy moiety using a Mitsunobu reaction (DIAD, PPh₃, THF, 0°C to room temperature, 24 hours) .

Characterization via ¹H NMR and HRMS is critical at each step to confirm intermediates .

How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Level: Advanced

Methodological Answer:

Microwave irradiation accelerates reaction kinetics and reduces side products. For instance:

- Optimized Protocol: Use a microwave reactor (e.g., 150 W, 120°C, 30 minutes) for the pyrimidine cyclization step, achieving >90% yield compared to 72% under traditional thermal conditions.

- Benefits: Enhanced regioselectivity for the 4-methoxyphenoxy substitution due to uniform heating, reducing polymerization byproducts .

What standard characterization techniques are used to confirm the structure of this compound?

Level: Basic

Methodological Answer:

- ¹H NMR: Verify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy singlet at δ 3.8 ppm).

- HRMS: Confirm molecular ion peak ([M+H]⁺ at m/z 464.1234, calculated 464.1230).

- Melting Point: Compare with literature values (e.g., 221–224°C for analogous pyrimidines) .

How can X-ray crystallography resolve conformational ambiguities in this molecule?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction determines:

- Dihedral Angles: Between pyrimidine and substituent rings (e.g., 12.8° for phenyl groups), critical for understanding π-π stacking in target binding.

- Hydrogen Bonding: Intramolecular N–H⋯N bonds (e.g., 2.02 Å) stabilize the planar conformation, influencing solubility and bioactivity .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Level: Basic

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase inhibition at 10 µM concentration, 1-hour incubation).

- Cytotoxicity: MTT assay in cancer cell lines (e.g., IC₅₀ determination over 48 hours).

Related pyrimidines show activity against tyrosine kinases and antimicrobial targets .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Level: Advanced

Methodological Answer:

- Substituent Variation: Replace 4-chlorobenzyl with electron-withdrawing groups (e.g., CF₃) to enhance target affinity.

- Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase ATP pockets).

- In Vivo Validation: Test optimized analogs in xenograft models (e.g., 25 mg/kg, daily dosing for 21 days) .

What analytical methods ensure purity and identity during synthesis?

Level: Basic

Methodological Answer:

- HPLC: Use a C18 column (ACN/water gradient, 1.0 mL/min) to detect impurities (e.g., deprotected phenol byproduct at RT 8.2 minutes).

- Reference Standards: Compare retention times with certified impurities (e.g., 4-chlorobenzyl alcohol, RT 5.7 minutes) .

How can regioselective deprotection challenges be addressed during synthesis?

Level: Advanced

Methodological Answer:

- Acidic Conditions: Use TFA/CH₂Cl₂ (1:4 v/v, 0°C, 2 hours) to selectively cleave the benzyloxy group without affecting methoxyphenoxy.

- Monitoring: Track reaction progress via TLC (hexane/EtOAc 3:1, UV visualization) to prevent over-deprotection .

How should researchers address contradictory bioactivity data across studies?

Level: Advanced

Methodological Answer:

- Experimental Design: Implement randomized block designs (e.g., split-split plots for dose-response variables) to control batch variability.

- Statistical Analysis: Apply ANOVA with Tukey’s post hoc test (p < 0.05) to isolate confounding factors (e.g., solvent polarity in assay buffers) .

What advanced pharmacological models are recommended for preclinical testing?

Level: Advanced

Methodological Answer:

- PK/PD Studies: Use LC-MS/MS to measure plasma concentrations (LOQ: 1 ng/mL) and correlate with efficacy in orthotopic models.

- Metabolite Profiling: Identify phase I/II metabolites via hepatic microsome incubations (e.g., human CYP3A4, NADPH, 37°C, 2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。